molecular formula C12H10ClNO3 B1581103 Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 73987-37-8

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B1581103
CAS No.: 73987-37-8
M. Wt: 251.66 g/mol
InChI Key: CVTZGJPEFPRNNB-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a quinoline derivative with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its chloro and hydroxy groups attached to the quinoline ring, which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as the use of palladium-catalyzed cross-coupling reactions to introduce the chloro and hydroxy groups onto the quinoline ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to minimize waste and improve sustainability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions.

Major Products Formed:

  • Quinone derivatives from oxidation reactions.

  • Hydroquinoline derivatives from reduction reactions.

  • Various substituted quinolines from nucleophilic substitution reactions.

Mechanism of Action

Target of Action

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, binding to receptors, or intercalating into dna . The specific interactions and resulting changes would depend on the particular target and the chemical structure of the quinoline derivative.

Biochemical Pathways

Quinoline derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . The downstream effects of these interactions can vary widely and could include changes in cell signaling, gene expression, or metabolic processes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The specific effects would depend on the particular target and the chemical structure of the quinoline derivative.

Action Environment

It is known that the compound has hygroscopic properties and a certain degree of solubility, with higher solubility in alcohols and ketones . These properties could potentially influence the compound’s action and stability in different environments.

Biochemical Analysis

Biochemical Properties

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound interacts with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. Additionally, it can form complexes with metal ions, which may enhance its antimicrobial properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the growth of bacterial cells by disrupting their metabolic processes and preventing the synthesis of essential biomolecules. This disruption can lead to cell death, making it an effective antimicrobial agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to bacterial enzymes, inhibiting their activity and preventing the synthesis of essential proteins and nucleic acids. This inhibition disrupts the normal functioning of bacterial cells, leading to their death. Additionally, the compound may interact with bacterial DNA, causing changes in gene expression that further contribute to its antimicrobial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained inhibition of bacterial growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxic effects. At higher doses, it may cause adverse effects, including toxicity to non-target cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxic effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by bacterial enzymes, leading to the formation of metabolites that may also exhibit antimicrobial activity. These metabolic pathways can affect the overall efficacy and toxicity of the compound, influencing its use as an antimicrobial agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its antimicrobial activity. The compound’s ability to form complexes with metal ions may also play a role in its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with higher concentrations in certain cellular regions potentially enhancing its antimicrobial effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and efficacy as an antimicrobial agent.

Scientific Research Applications

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives and heterocyclic compounds.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the treatment of infections and certain types of cancer.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

  • 4-Hydroxyquinoline

  • Ethyl 4-hydroxyquinoline-3-carboxylate

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Properties

IUPAC Name

ethyl 8-chloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTZGJPEFPRNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224769
Record name 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73987-37-8
Record name 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987378
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Record name 73987-37-8
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Record name 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester
Source EPA DSSTox
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Record name 73987-37-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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